molecular formula C12H12BrN3O2 B1421309 Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate CAS No. 1150164-72-9

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Cat. No. B1421309
M. Wt: 310.15 g/mol
InChI Key: JIUZGPCDKSXHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate (EBP-5MPC) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It has been used as a reagent in organic synthesis and as a tool to study the mechanism of action of various drugs. In recent years, it has also been studied for its potential therapeutic effects and its ability to modulate the activity of certain enzymes.

Scientific Research Applications

Anti-Fibrosis Activity

  • Summary of the Application : A study has been conducted on a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally similar to “Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate”. These compounds were designed and synthesized for their potential biological activities. The study focused on their anti-fibrotic activities.
  • Methods of Application or Experimental Procedures : The compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

properties

IUPAC Name

ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-3-18-12(17)10-7-15-16(8(10)2)11-5-4-9(13)6-14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUZGPCDKSXHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674954
Record name Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

CAS RN

1150164-72-9
Record name Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, 5-bromopyridin-2-ylhydrazine (25.3 g) and ethyl 2-ethoxymethyleneacetoacetate (25.1 g) prepared according to a method described in J. Chem. Soc. Perkin trans. I, 1875 (1988), were added to a mixed solvent of 1N hydrochloric acid aqueous solution (320 ml) and ethanol (370 ml), stirred at reflux temperature for 4.5 hours and the solvent was evaporated in vacuo. Water was added to the residue, the precipitated solid was washed with water and recrystallized from a mixed solvent of ethyl acetate and n-hexane to give 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (30.6 g) as a pale yellow solid.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Citations

For This Compound
1
Citations
B Jin - 2020 - search.proquest.com
Traditional Sonogashira coupling reactions require high loadings of both palladium (II) and copper (I) catalysts. A copper-free, ppm palladium approach was discovered by using a …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.